Ethyl vs. Methyl Ester: Molecular Weight, Lipophilicity, and Metabolic Stability Differentiation
The target compound (ethyl ester, MW 362.8) differs from its direct methyl ester analog (CAS 433702-21-7, MW 348.75) by a single methylene unit. This difference of +14.05 Da translates to a predicted increase in logP of approximately +0.3 to +0.5 log units (ethyl vs. methyl ester increment, based on the Hansch π constant for CH₂ ≈ +0.5) . In ester prodrug strategies for carboxylic acid-containing benzofurans, the ethyl ester generally provides slower, more prolonged esterase-mediated hydrolysis compared to the methyl ester, which is cleaved more rapidly in plasma [1][2]. For in vivo pharmacology studies, this means the ethyl ester may offer an extended half-life and more sustained exposure relative to the methyl ester variant. The molecular weight of 362.8 is below the commonly accepted 500 Da oral bioavailability threshold, while the 2-chloro-4-fluorobenzyloxy substituent contributes to balanced lipophilicity (estimated cLogP ~4.2–4.8) appropriate for membrane penetration without excessive plasma protein binding [3].
| Evidence Dimension | Molecular weight and ester type for metabolic stability |
|---|---|
| Target Compound Data | MW 362.8 g/mol; ethyl ester; predicted logP increment from ester ≈ +0.5 vs. methyl |
| Comparator Or Baseline | Methyl ester analog (CAS 433702-21-7): MW 348.75 g/mol; methyl ester; predicted logP lower by ~0.3–0.5 units |
| Quantified Difference | +14.05 Da MW difference; logP estimate +0.3 to +0.5 units higher for target compound |
| Conditions | Physicochemical prediction based on Hansch π constants and ChemSpider ACD/LogP predictions for analogous benzofuran esters |
Why This Matters
This ester differentiation matters for procurement when the intended application involves in vivo efficacy studies, as the ethyl ester is expected to provide slower enzymatic hydrolysis and extended pharmacokinetic exposure compared to the methyl ester analog.
- [1] Beaumont, K.; Webster, R.; Gardner, I.; Dack, K. Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Curr. Drug Metab. 2003, 4, 461–485. View Source
- [2] Ettmayer, P.; Amidon, G.L.; Clement, B.; Testa, B. Lessons Learned from Marketed and Investigational Prodrugs. J. Med. Chem. 2004, 47, 2393–2404. View Source
- [3] ChemSpider. Ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate, CSID:746900. Predicted ACD/LogP: 5.21; ACD/LogD (pH 5.5): 5.07. https://legacy.chemspider.com/Chemical-Structure.746900.html (accessed 2026-04-28). View Source
